

An In-Depth Technical Guide to 2-Fluorocinnamaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluorocinnamaldehyde

Cat. No.: B121049

[Get Quote](#)

Introduction: The Strategic Role of Fluorine in Aldehyde Chemistry

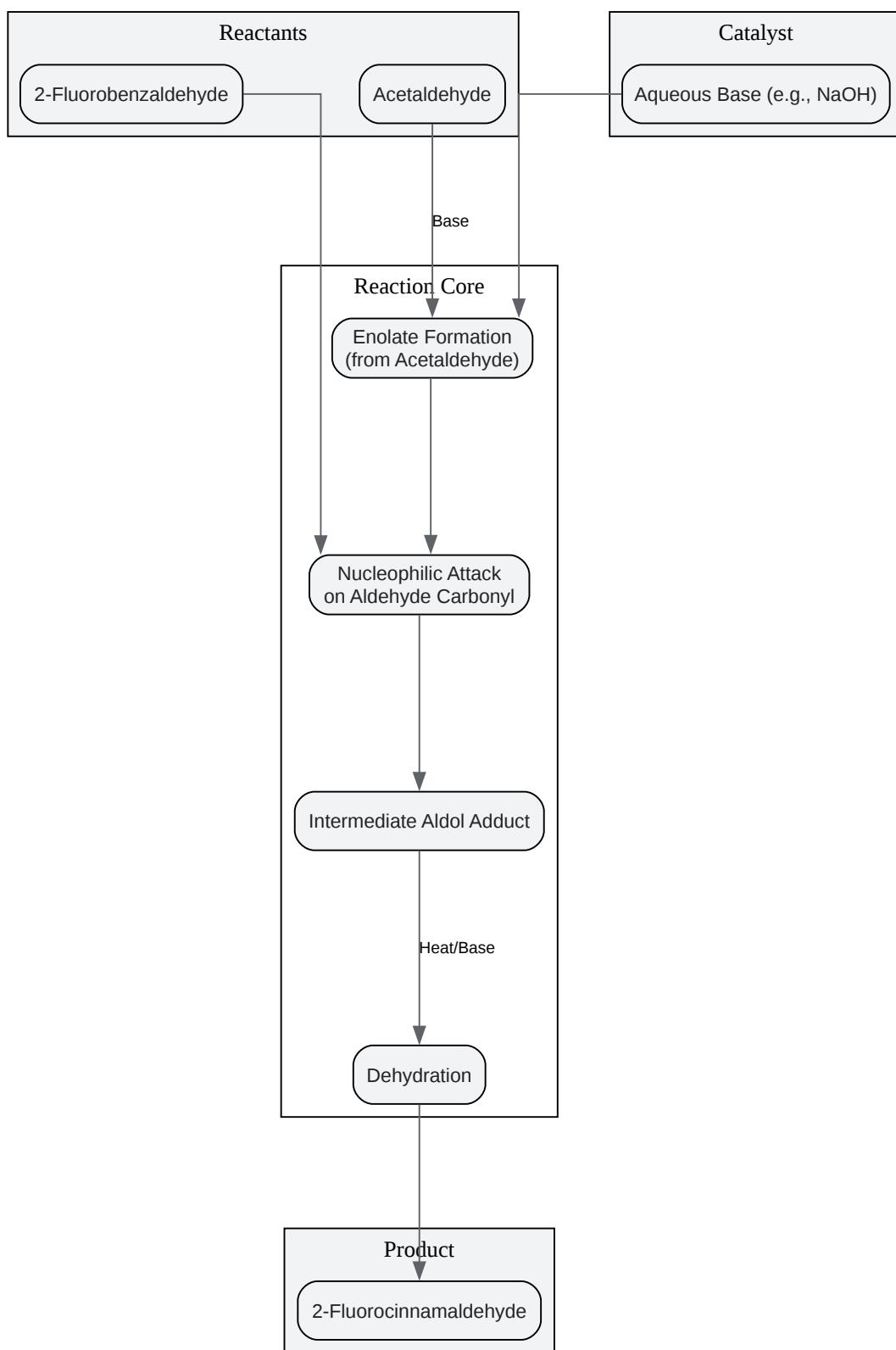
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. The unique electronegativity, size, and metabolic stability of fluorine can profoundly influence a compound's lipophilicity, binding affinity, and pharmacokinetic profile. **2-Fluorocinnamaldehyde**, a halogenated aromatic aldehyde, represents a versatile building block that leverages these principles. Its utility stems from the combined reactivity of the α,β -unsaturated aldehyde and the electronic effects of the ortho-fluoro substituent on the phenyl ring. This guide provides an in-depth technical overview of **2-Fluorocinnamaldehyde**, from its fundamental properties and synthesis to its potential applications in research and development, tailored for scientists and professionals in the field.

Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. The primary identifier for **2-Fluorocinnamaldehyde** is its CAS (Chemical Abstracts Service) Registry Number.

Chemical Abstract Service Number: 149733-71-1 [\[1\]](#)

This unique numerical identifier ensures that researchers are referencing the identical chemical substance, specifically the (E)-isomer of 3-(2-fluorophenyl)prop-2-enal.


A summary of its key physicochemical properties is presented in the table below.

Property	Value	Source(s)
CAS Number	149733-71-1	[1]
Synonyms	(E)-3-(2-Fluorophenyl)acrylaldehyde, (E)-3-(2-fluorophenyl)prop-2-enal	[1]
Molecular Formula	C ₉ H ₇ FO	N/A
Molecular Weight	150.15 g/mol	N/A
Appearance	Expected to be a solid or oil, consistent with similar cinnamaldehyde derivatives.	N/A
Boiling Point	Not explicitly available; related cinnamaldehydes have high boiling points.	N/A
Solubility	Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, acetone).	N/A

Synthesis of 2-Fluorocinnamaldehyde: The Claisen-Schmidt Condensation

The most direct and industrially scalable method for synthesizing cinnamaldehyde and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed cross-alcohol condensation between an aromatic aldehyde (which lacks α -hydrogens) and an aliphatic aldehyde or ketone. In the case of **2-Fluorocinnamaldehyde**, the synthesis proceeds via the reaction of 2-fluorobenzaldehyde with acetaldehyde.

The causality behind this choice of reaction is its efficiency and selectivity. Because 2-fluorobenzaldehyde has no α -hydrogens, it cannot self-condense. Acetaldehyde, possessing acidic α -hydrogens, readily forms an enolate in the presence of a base (like sodium hydroxide), which then acts as the nucleophile. The subsequent dehydration of the aldol addition product is driven by the formation of a highly conjugated system, yielding the stable α,β -unsaturated aldehyde.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Fluorocinnamaldehyde**.

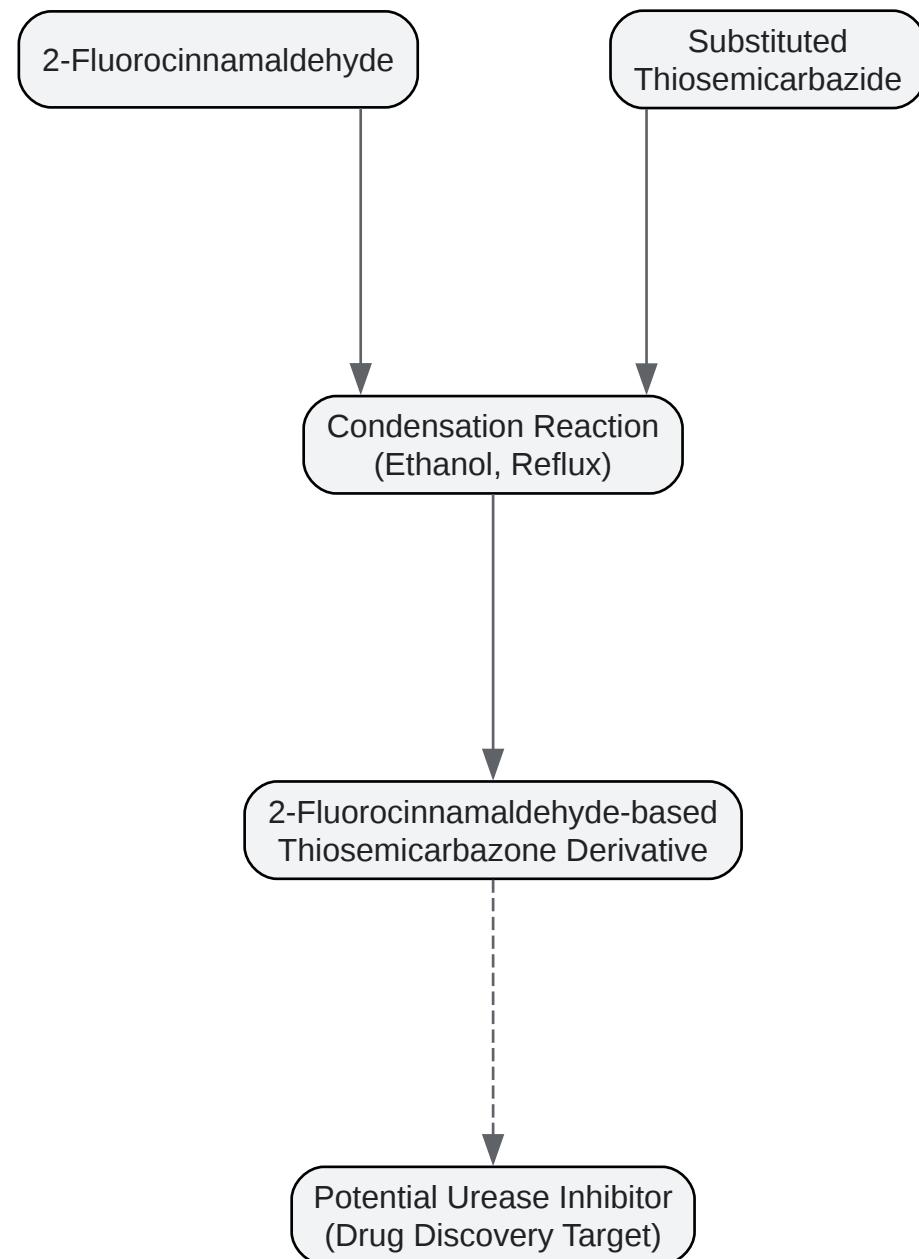
Experimental Protocol: Synthesis via Claisen-Schmidt Condensation

The following is a representative, self-validating protocol for the synthesis of **2-Fluorocinnamaldehyde**.

- **Reaction Setup:** To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol, add acetaldehyde (1.5 eq). The use of an excess of the enolizable partner helps to drive the reaction to completion and minimize self-condensation of acetaldehyde.
- **Catalyst Addition:** Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise to the reaction mixture at room temperature. The reaction is often exothermic, and cooling in an ice bath may be necessary to maintain a controlled temperature (20-25°C).
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the 2-fluorobenzaldehyde spot and the appearance of a new, less polar product spot indicates reaction progression.
- **Work-up and Isolation:** Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl). The product may precipitate out of the solution or can be extracted with an organic solvent like ethyl acetate.
- **Purification:** The crude product is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by column chromatography or distillation to yield pure **2-Fluorocinnamaldehyde**.

Spectroscopic Characterization

The structural confirmation of the synthesized **2-Fluorocinnamaldehyde** is achieved through a combination of spectroscopic techniques. Below are the expected characteristic signals.


Technique	Expected Observations
¹ H NMR	<ul style="list-style-type: none">- Aldehydic Proton (CHO): A doublet in the downfield region (δ 9.5-10.5 ppm) due to coupling with the adjacent vinyl proton.- Vinyl Protons (-CH=CH-): Two doublets in the region of δ 6.5-8.0 ppm, showing characteristic trans coupling ($J \approx 16$ Hz).- Aromatic Protons: A complex multiplet pattern between δ 7.0-7.8 ppm, characteristic of a substituted benzene ring.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm.- Aromatic Carbon bonded to Fluorine (C-F): A doublet with a large coupling constant (${}^1J_{CF} \approx 250$ Hz) in the aromatic region (δ 160-165 ppm).^[2]- Other Aromatic and Vinyl Carbons: Signals in the δ 115-150 ppm range. The carbons ortho and para to the fluorine will show smaller C-F couplings.^[2]
IR Spectroscopy	<ul style="list-style-type: none">- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1685-1710 cm^{-1}. Conjugation to the double bond and aromatic ring lowers the frequency from a typical aliphatic aldehyde.^[3]- C=C Stretch (Alkene): A medium intensity band around 1620-1640 cm^{-1}.- C-F Stretch: A strong band in the fingerprint region, typically around 1200-1250 cm^{-1}.
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M^+): A peak at $m/z = 150.15$, corresponding to the molecular weight of the compound.- Fragmentation: Characteristic fragmentation patterns would include the loss of -CHO (m/z 29) and other fragments corresponding to the stable aromatic structure.

Applications in Drug Discovery and Development

While specific research on **2-Fluorocinnamaldehyde** is emerging, the applications of its isomer, 4-Fluorocinnamaldehyde, provide a strong rationale for its utility as a synthon in medicinal chemistry. Fluorinated cinnamaldehydes are valuable precursors for the synthesis of various heterocyclic compounds and other complex molecules.

A prominent example is the synthesis of thiosemicarbazone derivatives as potential urease inhibitors.^[4] Urease is an enzyme that plays a key role in the pathogenesis of infections by *Helicobacter pylori*, which are linked to gastric ulcers.^[4]

The general synthesis involves a condensation reaction between the fluorinated cinnamaldehyde and a substituted thiosemicarbazide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Fluorocinnamaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b121049#2-fluorocinnamaldehyde-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com